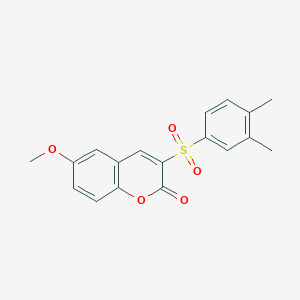

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one

Description

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, which is further connected to a methoxy-substituted chromen-2-one core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-11-4-6-15(8-12(11)2)24(20,21)17-10-13-9-14(22-3)5-7-16(13)23-18(17)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZZAMCJWMONTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base such as potassium carbonate.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

Substitution: Sodium hydride, alkyl halides, and dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: It may inhibit specific enzymes involved in biological processes, leading to altered cellular functions.

Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

- 3-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-4-[4-(2-methoxyphenyl)-1-piperazinyl]quinoline

- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide

Uniqueness

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a sulfonyl group, a dimethylphenyl ring, and a methoxy-substituted chromen-2-one core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core with a methoxy group and a sulfonyl group attached to the aromatic ring. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one has been investigated for various biological activities, including:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

3. Enzyme Inhibition

The sulfonyl group in the compound allows it to act as an enzyme inhibitor. Studies suggest that it can form covalent bonds with specific enzymes, inhibiting their activity and altering metabolic processes.

The biological activity of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one can be attributed to several mechanisms:

- Enzyme Binding: The sulfonyl group interacts with the active sites of enzymes, leading to inhibition.

- Signal Transduction Modulation: The compound may influence various signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that it can induce oxidative stress in cancer cells, promoting cell death.

Case Studies

-

Anticancer Studies:

- A study demonstrated that 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one significantly reduced the viability of human breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of treatment.

-

Antimicrobial Studies:

- In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 10 µg/mL against Candida albicans.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12 µM | |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |

| Antifungal | Candida albicans | 10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.